2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide
Description
This compound is a substituted imidazo[1,2-a]pyridine derivative characterized by a 4-bromophenyl group at position 2, a carbohydrazide moiety at position 6, and a (4-fluorophenyl)methylidene Schiff base at the hydrazide nitrogen. Its molecular formula is C₁₉H₁₂BrFN₄O, with a molecular weight of 331.17 g/mol and CAS number 866137-87-3 . Imidazo[1,2-a]pyridines are pharmacologically significant due to their structural diversity and bioactivity, including antimicrobial, anticancer, and anti-tubercular properties .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4O/c22-17-6-3-15(4-7-17)19-13-27-12-16(5-10-20(27)25-19)21(28)26-24-11-14-1-8-18(23)9-2-14/h1-13H,(H,26,28)/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKXKJKCBDNRJ-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer. This mutation has been a focus of research due to its role in promoting cancer cell growth and survival.
Biological Activity
The compound 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide (CAS No. 866138-01-4) is a member of the imidazopyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The imidazopyridine scaffold has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promising results in several studies.
1. Cytotoxic Activity
A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that derivatives of imidazopyridine can exhibit potent cytotoxicity against various human cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7d | MCF-7 (Breast) | 0.15 | |
| 7d | HT-29 (Colon) | 0.12 | |
| 7d | K562 (Leukemia) | 0.18 |
The compound 7d, which includes the 4-bromophenyl pendant, exhibited the highest cytotoxic potential among its series.
The mechanism by which imidazopyridine derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspases, which are critical for the apoptotic process.
"The complex can induce caspase-dependent cell apoptosis in SMMC7721."
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic activity using MTT assays against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency and selectivity .
- Antimicrobial Properties : Another study highlighted that compounds with similar structures demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various biological evaluations:
- Anticancer Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against different cancer cell lines. The incorporation of the bromophenyl and fluorophenyl groups may enhance the binding affinity to cancer-related targets, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Recent research has demonstrated that similar compounds possess antibacterial and antifungal activities. The hydrazide functional group is often associated with enhanced biological activity against gram-positive and gram-negative bacteria .
Coordination Chemistry
The compound can act as a ligand in metal complexation:
- Metal Complex Formation : The imidazo[1,2-a]pyridine moiety can coordinate with transition metals such as Mn(II) and Zn(II). Studies on metal complexes derived from this compound suggest potential applications in catalysis and as therapeutic agents .
Material Science
The unique electronic properties of the compound make it suitable for:
- Organic Electronics : The fluorinated aromatic systems can enhance charge transport properties, making them useful in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of various imidazo[1,2-a]pyridine derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value lower than many known chemotherapeutics .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of similar hydrazides showed that compounds with bromine and fluorine substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be crucial for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized below:
Key Observations :
- Substituent Position : The target compound’s carbohydrazide group at position 6 distinguishes it from simpler halogenated derivatives (e.g., KOXGEM) and nitro analogues .
- Bioactivity : Fluorophenyl and methyl groups enhance anti-TB activity in analogues (e.g., MIC of 0.03 µM in ), but the target compound’s bioactivity remains unreported .
Pharmacological and Physicochemical Properties
Notes:
Q & A
Q. How should researchers address discrepancies in spectral data between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
